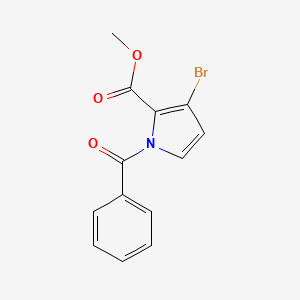

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzoyl-3-bromopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-18-13(17)11-10(14)7-8-15(11)12(16)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTUXZVZNHKSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718710 | |

| Record name | Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117918-26-0 | |

| Record name | Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117918-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate: An In-depth Technical Guide

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the reaction mechanisms.

Introduction

Pyrrole derivatives are fundamental scaffolds in a vast array of biologically active molecules and natural products. The targeted compound, this compound, incorporates several key functional groups: a pyrrole core, an N-benzoyl protecting group, a bromine atom, and a methyl ester. This combination of features makes it a versatile intermediate for further chemical modifications and the development of novel therapeutic agents. This document outlines a logical and efficient two-step synthesis starting from the readily available Methyl 1H-pyrrole-2-carboxylate.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The chosen strategy hinges on the order of the N-benzoylation and bromination steps. The electron-withdrawing nature of the benzoyl group on the pyrrole nitrogen significantly influences the regioselectivity of subsequent electrophilic substitution reactions.

Our recommended approach, detailed herein, involves an initial N-benzoylation of Methyl 1H-pyrrole-2-carboxylate, followed by a regioselective bromination at the C-3 position. This sequence is advantageous as the N-benzoyl and C-2 carboxylate groups cooperatively direct the incoming electrophile (bromine) to the desired C-3 position, minimizing the formation of unwanted isomers.

Synthesis Pathway Overview

The overall synthetic transformation is depicted in the following workflow:

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of Methyl 1-benzoyl-1H-pyrrole-2-carboxylate (Intermediate)

The first step in the synthesis is the protection of the pyrrole nitrogen with a benzoyl group. This is a standard N-acylation reaction.

Experimental Protocol

A general procedure for the N-benzoylation of pyrrole derivatives involves the use of benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[1]

| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters |

| Methyl 1H-pyrrole-2-carboxylate | 1.0 | Starting Material |

| Benzoyl Chloride | 1.1 - 1.2 | Acylating Agent |

| Triethylamine or Pyridine | 1.2 - 1.5 | Base |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | Anhydrous Solvent |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

Step-by-Step Procedure:

-

To a solution of Methyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane, add triethylamine at 0 °C under an inert atmosphere.

-

Slowly add benzoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Characterization Data for Methyl 1-benzoyl-1H-pyrrole-2-carboxylate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.78 (d, J = 7.1 Hz, 2H), 7.65 (t, J = 7.5 Hz, 1H), 7.51 (t, J = 7.8 Hz, 2H), 7.26-7.25 (m, 1H), 7.10-7.09 (m, 1H), 6.33-6.32 (m, 1H), 3.60 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 168.3, 160.7, 133.5, 133.4, 129.8, 128.6, 127.7, 126.0, 121.3, 110.6, 51.6 |

| HRMS (M+H)⁺ | Calculated: 230.0817, Found: 230.0810 |

| IR (KBr, cm⁻¹) | 2925, 1730, 1549, 748 |

Part 2: Synthesis of this compound (Final Product)

The second and final step is the regioselective bromination of the N-benzoylated intermediate. The electron-withdrawing groups at the N-1 and C-2 positions deactivate the pyrrole ring towards electrophilic attack but direct the substitution to the C-4 (or C-3) position. N-Bromosuccinimide (NBS) is the reagent of choice for this selective monobromination.[2]

Experimental Protocol

Caption: Experimental workflow for the regioselective bromination.

| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters |

| Methyl 1-benzoyl-1H-pyrrole-2-carboxylate | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Brominating Agent |

| Tetrahydrofuran (THF) | - | Anhydrous Solvent |

| Reaction Temperature | -78 °C to Room Temperature | Critical for selectivity |

| Reaction Time | 3 - 5 hours | Monitored by TLC |

Step-by-Step Procedure:

-

Dissolve Methyl 1-benzoyl-1H-pyrrole-2-carboxylate in anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-Bromosuccinimide in anhydrous THF and add this solution dropwise to the cooled pyrrole solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

After filtration, concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the final product, this compound.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The strategic choice of N-benzoylation prior to bromination ensures high regioselectivity, a critical aspect for the synthesis of well-defined chemical entities for drug discovery and development. The provided protocols are based on established chemical principles and can be readily implemented in a standard organic synthesis laboratory.

References

- Overcoming over-bromination in pyrrole synthesis. (n.d.). BenchChem.

- Synthesis of methyl pyrrole-2-carboxyl

- Methyl 1H-pyrrole-2-carboxyl

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). Molecules, 26(7), 1898.

- Regioselective N-acylation of nitrogenous heterocyclic compounds. (2014). International Journal of Applied Biology and Pharmaceutical Technology, 5(3), 82-88.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233-15266.

- Methyl 1H-pyrrole-2-carboxyl

- Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the core. (n.d.).

- Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxyl

- A practical preparation of highly versatile N-acylpyrroles from 2,4,4-trimethoxybutan-1-amine. (2012). Tetrahedron Letters, 53(15), 1947-1949.

- Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2021). RSC Advances, 11(53), 33535-33539.

- Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014). Journal of Chemical Research, 38(10), 593-596.

- Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2) Inhibitors. (2019). Molecules, 24(18), 3344.

- Regioselectivity of benzoylation reactions. (n.d.).

- Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. (2017). Tetrahedron, 73(35), 5258-5266.

- 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. (1984). Organic Syntheses, 62, 111.

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024).

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2023). Molbank, 2023(4), M1758.

- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules, 26(21), 6524.

- Synthetic processing method of 2-benzoyl pyrrole. (2013).

- Thionation reactions of 2-pyrrole carboxylates. (n.d.). The Royal Society of Chemistry.

Sources

A Comprehensive Technical Guide to Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. The pyrrole core is a ubiquitous motif in numerous natural products and pharmacologically active molecules.[1] The strategic placement of a bromo substituent at the C3 position, an N-benzoyl protecting group, and a methyl carboxylate at C2 offers a unique combination of reactivity and functionality. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway with detailed experimental considerations, a discussion of its reactivity, and an exploration of its potential applications in drug discovery.

Physicochemical and Spectroscopic Properties

While a comprehensive, publicly available dataset for this compound is not readily found in the literature, its properties can be reliably inferred from its unbrominated precursor, Methyl 1-benzoyl-1H-pyrrole-2-carboxylate, and related 3-bromopyrrole derivatives.

Table 1: Physicochemical Properties

| Property | Value (Predicted/Inferred) | Notes |

| CAS Number | 117918-26-0 | |

| Molecular Formula | C₁₃H₁₀BrNO₃ | |

| Molecular Weight | 308.13 g/mol | |

| Appearance | Likely a white to off-white or pale yellow solid | Based on the appearance of its precursor. |

| Melting Point | Not available. Expected to be higher than its precursor. | The precursor, Methyl 1-benzoyl-1H-pyrrole-2-carboxylate, is a yellow liquid. Bromination would likely lead to a solid with a defined melting point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical for this class of compounds. |

Spectroscopic Data Analysis (Predicted)

The spectroscopic data for the immediate precursor, Methyl 1-benzoyl-1H-pyrrole-2-carboxylate, has been reported and serves as an excellent reference for predicting the spectral characteristics of the target molecule.[2]

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the pyrrole ring, as well as the methyl ester protons. The key difference from its precursor will be the absence of a signal for the proton at the C3 position of the pyrrole ring. The protons at the C4 and C5 positions will likely appear as doublets.

-

Benzoyl Protons: Multiplets in the range of δ 7.5-7.8 ppm.

-

Pyrrole Protons (H4 & H5): Doublets in the range of δ 6.3-7.3 ppm.

-

Methyl Ester Protons: A singlet around δ 3.6 ppm.

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the benzoyl and ester groups, as well as the carbons of the aromatic rings. The C3 carbon of the pyrrole ring will be significantly shifted downfield due to the deshielding effect of the bromine atom.

-

Carbonyl Carbons: Signals in the range of δ 160-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-135 ppm.

-

C3-Br Carbon: A signal significantly downfield, the precise shift being dependent on the electronic environment.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the benzoyl and ester groups.

-

C=O Stretching (Benzoyl): Around 1680-1700 cm⁻¹.

-

C=O Stretching (Ester): Around 1720-1740 cm⁻¹.

-

C-Br Stretching: A weaker absorption in the fingerprint region (500-700 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ being readily identifiable. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis of this compound is not prominently documented. However, a logical and efficient synthetic route can be designed based on established methodologies for the N-functionalization and selective bromination of pyrrole derivatives.

Proposed Synthetic Workflow

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of Methyl 1-benzoyl-1H-pyrrole-2-carboxylate (Precursor)

-

Preparation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Causality: The use of a strong base like sodium hydride is crucial to deprotonate the pyrrole nitrogen, forming the highly nucleophilic pyrrolide anion. An inert atmosphere and anhydrous conditions are essential to prevent quenching of the base and the anion by moisture.

-

-

N-Benzoylation: After stirring for 30 minutes at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The pyrrolide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride in a nucleophilic acyl substitution reaction.

-

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Selective Bromination

-

Reaction Setup: Dissolve Methyl 1-benzoyl-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride or tetrahydrofuran in a round-bottom flask protected from light.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Causality: The N-benzoyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, the C3 position remains the most electron-rich and sterically accessible site for electrophilic attack. NBS is a mild and selective brominating agent that minimizes the risk of polybromination.[3] Using a radical initiator like AIBN is generally not necessary for the bromination of the electron-rich pyrrole ring.

-

-

Monitoring and Completion: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography or recrystallization to afford the title compound.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups, making it a valuable intermediate for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position.

Figure 2: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base will yield 3-aryl or 3-heteroaryl pyrrole derivatives. This is a powerful method for constructing biaryl structures.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system provides access to 3-alkynylpyrroles, which are versatile intermediates for further transformations.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, leading to the synthesis of 3-aminopyrrole derivatives by reacting with primary or secondary amines.

Other Transformations

-

Deprotection: The N-benzoyl group can be removed under basic conditions (e.g., hydrolysis with NaOH or NaOMe in methanol) to yield the corresponding NH-pyrrole, which can then be further functionalized at the nitrogen atom.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or undergo decarboxylation.

Applications in Drug Development

The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

-

Anti-inflammatory and Analgesic Agents: Benzoylpyrrole derivatives have been investigated for their anti-inflammatory and analgesic properties.[4][5] The title compound could serve as a key intermediate for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Bromopyrrole alkaloids, isolated from marine organisms, often exhibit potent antimicrobial activity. The 3-bromopyrrole moiety in the target molecule makes it an attractive starting point for the synthesis of new antibacterial and antifungal agents.

-

Neuroprotective Agents: Certain pyrrole derivatives have shown promise as neuroprotective agents by modulating pathways involved in neuroinflammation and oxidative stress. The ability to diversify the molecule at the C3 position allows for the exploration of structure-activity relationships in the context of neurodegenerative diseases.

-

Enzyme Inhibitors: The pyrrole scaffold is present in a number of enzyme inhibitors. The functional groups of the title compound can be elaborated to design specific inhibitors for targets such as kinases, proteases, or cyclooxygenases (COX).

Conclusion

References

- Carson, J. R., et al. (1983). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 26(2), 178-185.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

- Kozikowaki, A. P., & Cheng, X. M. (1984). A synthesis of 3-Substituted Pyrroles through the Halogen-Mateal Exchange Reaction of 3-Bromo-1-(triisopropylsilyl) pyrrole. The Journal of Organic Chemistry, 49(17), 3239-3240.

- Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593-596.

- Mishra, N. K., et al. (2020). Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the pyrrole ring. Organic & Biomolecular Chemistry, 18(3), 485-490.

- Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

Sources

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

An In-Depth Technical Guide to Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate (CAS 117918-26-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. Due to the limited publicly available experimental data on this specific molecule, this guide synthesizes information from closely related analogues and established principles of pyrrole chemistry to provide a predictive framework for its properties, synthesis, and reactivity.

Introduction: The Significance of Polysubstituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Polysubstituted pyrroles, in particular, offer a rich diversity of three-dimensional structures and electronic properties, making them attractive building blocks for the synthesis of complex molecular architectures. The strategic placement of functional groups, such as the benzoyl, bromo, and methyl carboxylate moieties in the title compound, provides multiple handles for further chemical elaboration. This guide will delve into the specific characteristics of this compound as a valuable, albeit not extensively documented, synthetic intermediate.

Physicochemical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes its known properties, supplemented with data from its close structural analogue, methyl 3-bromo-1H-pyrrole-2-carboxylate, to provide a more complete predictive profile.

| Property | Value (this compound) | Value (methyl 3-bromo-1H-pyrrole-2-carboxylate - Analogue) | Source |

| CAS Number | 117918-26-0 | 941714-57-4 | - |

| Molecular Formula | C₁₃H₁₀BrNO₃ | C₆H₆BrNO₂ | - |

| Molecular Weight | 308.13 g/mol | 204.02 g/mol | [2] |

| Appearance | Not specified | Not specified | - |

| Storage | Sealed in dry, 2-8°C | Not specified | - |

| IUPAC Name | This compound | methyl 3-bromo-1H-pyrrole-2-carboxylate | [2] |

Proposed Synthesis and Manufacturing

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established pyrrole chemistry. This multi-step synthesis would likely begin with a commercially available pyrrole starting material and proceed through N-acylation and subsequent bromination.

Proposed Synthetic Pathway

A logical synthetic approach would involve the following key transformations:

-

N-Benzoylation of a Pyrrole-2-carboxylate: The synthesis would likely start with methyl 1H-pyrrole-2-carboxylate. The nitrogen of the pyrrole ring can be acylated with benzoyl chloride in the presence of a base to yield methyl 1-benzoyl-1H-pyrrole-2-carboxylate.

-

Electrophilic Bromination: The resulting N-benzoylpyrrole can then be subjected to electrophilic bromination. The N-benzoyl group is an electron-withdrawing group, which will deactivate the pyrrole ring towards electrophilic substitution. However, bromination can still be achieved, likely at the C3 position, using a suitable brominating agent such as N-bromosuccinimide (NBS).

The following diagram illustrates this proposed synthetic workflow:

Caption: Reactivity map of this compound.

Potential Applications in Research and Development

Given its array of functional groups, this compound is a highly valuable intermediate for the synthesis of complex, polysubstituted pyrroles. Its primary application lies in its use as a scaffold to build molecules with potential biological activity.

-

Fragment-Based Drug Discovery: This compound can serve as a starting fragment for the elaboration of more complex molecules through the modification of its reactive handles.

-

Synthesis of Bioactive Molecules: The pyrrole core is present in many anti-inflammatory, anti-cancer, and anti-microbial agents. [1]This intermediate could be a key building block in the synthesis of novel analogues of these drugs. For instance, the C3 position could be functionalized with various aromatic or heteroaromatic groups via Suzuki coupling to explore structure-activity relationships.

Safety and Handling

Specific GHS hazard data for this compound is not available. However, based on its structural analogue, methyl 3-bromo-1H-pyrrole-2-carboxylate, the following hazards should be assumed:[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

References

Sources

Technical Guide: The Formation of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active compounds and functional materials. Among these, "Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate" represents a key intermediate, offering multiple points for further chemical elaboration. This guide provides an in-depth analysis of the synthetic pathway and mechanistic underpinnings of its formation, tailored for researchers, scientists, and professionals in drug development. We will explore the strategic considerations behind the multi-step synthesis, focusing on the principles of electrophilic aromatic substitution and the directing effects of substituents on the pyrrole ring.

Synthetic Strategy and Core Concepts

The synthesis of this compound is not a single-step process but rather a strategic sequence of reactions. The final structure incorporates three key features on the pyrrole core: an N-benzoyl group, a C2-methoxycarbonyl group, and a C3-bromo substituent. A logical and efficient synthetic route involves the sequential introduction of these functionalities, leveraging the inherent reactivity of the pyrrole ring and the directing effects of the substituents introduced at each stage.

The generally accepted pathway involves:

-

N-Benzoylation of a suitable pyrrole precursor: This step serves to protect the nitrogen and modulate the reactivity of the pyrrole ring.

-

Introduction of the methyl ester at the C2 position: This is a crucial step that directs subsequent substitution.

-

Bromination at the C3 position: The final step to yield the target molecule.

Underpinning these transformations are the fundamental principles of electrophilic aromatic substitution on pyrrole. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to attack by electrophiles.[1] Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position because the resulting carbocation intermediate (the σ-complex or arenium ion) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[1][2][3][4][5]

Mechanistic Deep Dive: A Step-by-Step Formation

Step 1: N-Benzoylation of Pyrrole

The initial step involves the acylation of the pyrrole nitrogen with benzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the pyrrole nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

Mechanism:

-

Nucleophilic Attack: The nitrogen atom of pyrrole attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, expelling a chloride ion as a leaving group.

-

Deprotonation: A base, often a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom, yielding the N-benzoylpyrrole and the hydrochloride salt of the base.

This N-acylation is a critical strategic move. The resulting N-benzoyl group is electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic attack to some extent, thus helping to control subsequent reactions.

Step 2: Friedel-Crafts Acylation to Introduce the Methyl Ester

With the nitrogen protected, the next step is the introduction of the methyl ester at the C2 position. While various methods exist for C2-acylation, a Friedel-Crafts acylation using methyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common approach.

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of methyl oxalyl chloride, facilitating the departure of the chloride to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich C2 position of the N-benzoylpyrrole attacks the acylium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate (σ-complex).[6] The positive charge is delocalized over the pyrrole ring.

-

Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes the proton from the C2 position, restoring the aromaticity of the pyrrole ring and yielding the 2-acylated product.

Step 3: Electrophilic Bromination at the C3 Position

The final step is the selective bromination at the C3 position. The presence of the electron-withdrawing benzoyl group on the nitrogen and the methoxycarbonyl group at C2 deactivates the pyrrole ring compared to unsubstituted pyrrole. However, the ring remains sufficiently activated for bromination. The directing effects of the existing substituents are now paramount. The C2-ester group is a deactivating group and a meta-director in the context of benzene chemistry. In the pyrrole system, it directs incoming electrophiles to the C4 and C5 positions. The N-benzoyl group also influences the regioselectivity.

For selective bromination at the C3 position, specific brominating agents and controlled reaction conditions are necessary. Reagents like N-Bromosuccinimide (NBS) are often preferred over molecular bromine (Br₂) to prevent over-bromination, as pyrrole's high reactivity can lead to polybrominated products.[1]

Mechanism (Using NBS):

-

Generation of the Electrophile: In the presence of a trace amount of acid or an initiator, NBS serves as a source of an electrophilic bromine species (Br⁺).

-

Electrophilic Attack: The π-electrons of the pyrrole ring, specifically at the C3 position, attack the electrophilic bromine. This forms a resonance-stabilized σ-complex. While attack at C2 is generally favored, the presence of the bulky ester group at this position sterically hinders the approach of the electrophile, making the C3 position more accessible.

-

Deprotonation and Rearomatization: A base (which could be the succinimide anion or a solvent molecule) removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol: A Validated Approach

The following protocol outlines a representative synthesis. Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Pyrrole | C₄H₅N | 67.09 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Methyl Oxalyl Chloride | C₃H₃ClO₃ | 122.51 |

| Aluminum Chloride | AlCl₃ | 133.34 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Magnesium Sulfate | MgSO₄ | 120.37 |

Step-by-Step Procedure

Part 1: Synthesis of Methyl 1-benzoyl-1H-pyrrole-2-carboxylate

-

N-Benzoylation: To a solution of pyrrole (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-benzoylpyrrole.

-

C2-Acylation: To a suspension of aluminum chloride (2.5 eq) in dry DCM at 0 °C, add methyl oxalyl chloride (1.2 eq) dropwise. Stir for 15 minutes. Then, add a solution of the crude N-benzoylpyrrole (1.0 eq) in dry DCM dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Work-up and Purification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 1-benzoyl-1H-pyrrole-2-carboxylate.

Part 2: Bromination to this compound

-

Bromination Reaction: Dissolve the Methyl 1-benzoyl-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform in a flask protected from light. Add N-Bromosuccinimide (1.05 eq) in one portion.

-

Initiation (if necessary): Gentle heating or the addition of a radical initiator like AIBN (azobisisobutyronitrile) may be required to initiate the reaction. Monitor the reaction closely by TLC.

-

Work-up and Purification: Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the final product.

Visualizing the Mechanism

N-Benzoylation of Pyrrole

Caption: Mechanism of N-Benzoylation of Pyrrole.

Electrophilic Bromination at C3

Caption: Mechanism of Electrophilic Bromination at the C3 Position.

Conclusion

The synthesis of this compound is a testament to the principles of heterocyclic chemistry, demonstrating the controlled functionalization of the pyrrole ring through a strategic sequence of reactions. A thorough understanding of the underlying mechanisms, particularly the nuances of electrophilic aromatic substitution and the directing effects of substituents, is crucial for the successful and efficient synthesis of this and related compounds. This guide provides a foundational framework for researchers to approach the synthesis of complex pyrrole derivatives, enabling further exploration in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).

- Padole, P. (n.d.). Heterocyclic compounds part _IV (Pyrrole). SlideShare.

- ResearchGate. (n.d.). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles.

- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.

- Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily....

- Filo. (2025, October 1). Question 3: Write out the mechanism for bromination of pyrrole shown belo....

- National Institutes of Health. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.

- YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination.

- Benchchem. (n.d.). Overcoming over-bromination in pyrrole synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 4. aklectures.com [aklectures.com]

- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated spectroscopic data for Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectroscopic information from closely related analogs to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel pyrrole-based compounds.

Introduction: The Significance of Pyrrole Derivatives

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous biologically active molecules, including natural products and synthetic drugs. Their diverse pharmacological activities, ranging from antimicrobial and anti-inflammatory to anticancer properties, have established them as privileged structures in drug discovery. The targeted functionalization of the pyrrole ring, as seen in this compound, allows for the fine-tuning of its physicochemical and biological properties. Accurate structural elucidation through spectroscopic methods is a critical step in the development of these compounds, ensuring their identity, purity, and conformity to the designed structure.

This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. By examining the influence of the benzoyl, bromo, and methyl carboxylate substituents on the pyrrole core, we can construct a detailed and predictive spectroscopic profile.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is essential for interpreting its spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that will give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its structural analogs: Methyl 1-benzoyl-1H-pyrrole-2-carboxylate and methyl 3-bromo-1H-pyrrole-2-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyrrole H-4 | 6.4 - 6.6 | d | ~3.0 | Coupled to H-5. The benzoyl group at N-1 will deshield this proton. |

| Pyrrole H-5 | 7.2 - 7.4 | d | ~3.0 | Coupled to H-4. The electron-withdrawing nature of the adjacent ester and the N-benzoyl group will shift it downfield. |

| Benzoyl (ortho) | 7.7 - 7.9 | m | - | Proximity to the carbonyl group causes significant deshielding. |

| Benzoyl (meta, para) | 7.5 - 7.7 | m | - | Aromatic protons of the benzoyl group. |

| Methyl Ester (-OCH₃) | 3.6 - 3.8 | s | - | Singlet due to the absence of adjacent protons. |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the multiplets in the aromatic region and accurately determining coupling constants. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ester C=O | 160 - 162 | The carbonyl carbon of the methyl ester. |

| Benzoyl C=O | 168 - 170 | The carbonyl carbon of the benzoyl group. |

| Pyrrole C-2 | 127 - 129 | Attached to the electron-withdrawing ester group. |

| Pyrrole C-3 | 95 - 98 | Directly bonded to the bromine atom, leading to a significant upfield shift due to the heavy atom effect. |

| Pyrrole C-4 | 115 - 117 | Olefinic carbon of the pyrrole ring. |

| Pyrrole C-5 | 125 - 127 | Olefinic carbon of the pyrrole ring, deshielded by the N-benzoyl group. |

| Benzoyl (ipso) | 133 - 135 | The carbon atom of the phenyl ring attached to the carbonyl group. |

| Benzoyl (aromatic) | 128 - 134 | Aromatic carbons of the benzoyl group. |

| Methyl Ester (-OCH₃) | 51 - 53 | The carbon of the methyl group of the ester. |

Trustworthiness of the Protocol: A standard proton-decoupled ¹³C NMR experiment is typically sufficient. For unambiguous assignment of quaternary carbons and carbons with similar chemical shifts, advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (HSQC, HMBC) are highly recommended.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=O Stretch (Amide) | 1670 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-N Stretch | 1300 - 1350 | Medium |

| C-O Stretch (Ester) | 1200 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Weak |

Authoritative Grounding: The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, differentiating the ester and the amide (benzoyl) carbonyl groups. The conjugation of the benzoyl group with the pyrrole nitrogen is expected to lower its stretching frequency compared to a simple ketone. The IR spectrum of a related compound, Methyl 1-benzoyl-1H-pyrrole-2-carboxylate, shows characteristic bands at 1730 cm⁻¹ (ester C=O) and around 1680 cm⁻¹ for the benzoyl C=O.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

For this compound (C₁₃H₁₀BrNO₃), the expected molecular weight is approximately 307.0 g/mol for the ⁷⁹Br isotope and 309.0 g/mol for the ⁸¹Br isotope.

Expected Observations in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 307 and 309.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺

-

Loss of the methyl carboxylate group (-COOCH₃): [M - 59]⁺

-

Loss of the benzoyl group (-COC₆H₅): [M - 105]⁺

-

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105.

-

In-depth Insight: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the structural assignment.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. The strategic functionalization of the pyrrole ring allows for the fine-tuning of molecular properties, making it a privileged structure in medicinal chemistry. Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate represents a key intermediate, offering multiple points for diversification. The N-benzoyl group modulates the electronic properties of the pyrrole ring, the C3-bromo atom serves as a handle for cross-coupling reactions, and the C2-methyl ester can be readily converted into other functional groups. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this valuable building block.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, This compound (1) , suggests a convergent synthetic approach. The final N-benzoylation step disconnects the molecule to methyl 3-bromo-1H-pyrrole-2-carboxylate (2) . The C-Br bond at the 3-position can be introduced via electrophilic bromination of methyl 1H-pyrrole-2-carboxylate (3) . The synthesis of the pyrrole core, methyl 1H-pyrrole-2-carboxylate (3) , can be efficiently achieved from commercially available starting materials.

A key challenge in this synthesis is the regioselective bromination of the pyrrole ring. The inherent reactivity of the pyrrole nucleus towards electrophiles is highest at the C2 and C5 positions. Therefore, a direct bromination of 3 would likely yield a mixture of isomers, with the 4- and 5-bromo derivatives being significant products. To circumvent this, a protecting group strategy is often employed. The use of an electron-withdrawing N-protecting group, such as a phenylsulfonyl group, deactivates the pyrrole ring towards electrophilic attack and can direct substitution to the C3 and C4 positions. This leads to a more controlled and higher-yielding synthesis.

The chosen synthetic strategy, therefore, involves the following key transformations:

-

Protection: N-phenylsulfonylation of a suitable pyrrole precursor.

-

C2-Carboxylation: Introduction of the methyl ester at the C2 position.

-

C3-Bromination: Regioselective bromination at the C3 position.

-

Deprotection: Removal of the N-phenylsulfonyl group.

-

N-Benzoylation: Introduction of the benzoyl group at the nitrogen atom.

This strategic approach ensures high regioselectivity and overall efficiency in the synthesis of the target compound.

Visualizing the Synthetic Pathway

Caption: Overall synthetic route to the target molecule.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3-bromo-1H-pyrrole-2-carboxylate (Intermediate 2)

This intermediate is synthesized via a three-step sequence starting from N-phenylsulfonylpyrrole.

Step 1.1: Synthesis of Methyl 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

Protocol:

-

To a solution of N-phenylsulfonylpyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add methyl chloroformate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate.

Step 1.2: Synthesis of Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

The N-phenylsulfonyl group deactivates the pyrrole ring, allowing for more selective bromination at the C3 position.

Protocol:

-

Dissolve Methyl 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C.

-

Add elemental bromine (1.05 eq) dropwise to the solution while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product, Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate, can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR).

Step 1.3: Deprotection to Yield Methyl 3-bromo-1H-pyrrole-2-carboxylate (2)

The removal of the phenylsulfonyl protecting group is efficiently achieved under basic conditions.[1]

Protocol:

-

Dissolve methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (6.59 g, 19.2 mmol) in 132 mL of methanol.[1]

-

Add sodium methoxide (1.55 g, 28.7 mmol) to the solution.[1]

-

Stir the reaction mixture at room temperature for 4 hours.[1]

-

After completion of the reaction (monitored by TLC), remove the solvent by evaporation.[1]

-

Partition the residue between a saturated aqueous ammonium chloride solution and ethyl acetate.[1]

-

Separate the organic layer and wash it sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography (eluent: 0% to 30% hexane/ethyl acetate gradient) to afford 3.32 g (85% yield) of methyl 3-bromo-1H-pyrrole-2-carboxylate.[1]

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1.1 | N-Phenylsulfonylpyrrole | 1. n-BuLi, THF, -78 °C; 2. ClCO₂Me | Methyl 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate | - | General Procedure |

| 1.2 | Methyl 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate | Br₂, CH₂Cl₂, 0 °C | Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate | - | General Procedure |

| 1.3 | Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate | NaOMe, MeOH, rt, 4h | Methyl 3-bromo-1H-pyrrole-2-carboxylate | 85% | [1] |

Part 2: Synthesis of this compound (1)

The final step involves the N-benzoylation of the deprotected pyrrole intermediate.

Protocol:

A general and effective method for the N-benzoylation of pyrroles and other nitrogenous heterocycles involves the use of benzoyl chloride in the presence of a base.[2] A solvent-free approach using a solid support has also been reported to be highly efficient.[3]

Method A: Conventional Solution-Phase Benzoylation

-

Dissolve methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.

-

Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Method B: Solvent-Free Benzoylation on a Solid Support [3]

-

In a beaker, add methyl 3-bromo-1H-pyrrole-2-carboxylate (2 mmol), benzoyl chloride (4 mmol), pyridine (0.6 mmol), and basic alumina (2 g).[3]

-

Stir the mixture to obtain a free-flowing powder.[3]

-

Irradiate the mixture in a microwave oven at 300 W for an appropriate time (monitored by TLC).[3]

-

After cooling to room temperature, extract the product with methylene chloride (3 x 15 mL).[3]

-

Wash the combined organic extracts with water and dry over sodium sulfate.[3]

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Mechanistic Insights

Electrophilic Bromination of N-Phenylsulfonylpyrrole-2-carboxylate:

The N-phenylsulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. This deactivation is more pronounced at the C2 and C5 positions due to the proximity to the nitrogen atom. Consequently, electrophilic attack is directed to the C3 and C4 positions. The C3 position is generally favored over the C4 position. The mechanism proceeds through the formation of a resonance-stabilized sigma complex (arenium ion).

Caption: Mechanism of electrophilic bromination.

N-Benzoylation:

The N-benzoylation of methyl 3-bromo-1H-pyrrole-2-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The pyrrole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is crucial to deprotonate the pyrrole nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Caption: Mechanism of N-benzoylation.

Conclusion and Future Perspectives

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and regioselectivity. The use of an N-phenylsulfonyl protecting group is a key strategy for directing the bromination to the C3 position. The protocols outlined in this guide provide a reliable pathway for the preparation of this versatile intermediate. Further optimization of reaction conditions, particularly for the N-benzoylation step, could lead to even more efficient and environmentally friendly synthetic routes. The availability of this building block opens up avenues for the synthesis of novel pyrrole-containing compounds with potential applications in drug discovery and materials science.

References

-

PubChem. methyl 3-bromo-1H-pyrrole-2-carboxylate. Available at: [Link]

-

ResearchGate. Reaction of 3 with benzoyl chloride. Available at: [Link]

-

Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NOVEL AND ECO-FRIENDLY CATALYST. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1558-1568. Available at: [Link]

-

Lopchuk, J. I., et al. (2015). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o338. Available at: [Link]

-

PubChem. methyl 3-bromo-1H-pyrrole-2-carboxylate. Available at: [Link]

-

Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593-596. Available at: [Link]

-

Zeng, Y., et al. (2008). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2413. Available at: [Link]

-

ResearchGate. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Available at: [Link]

-

Beijing Institute of Technology. Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Available at: [Link]

-

ResearchGate. Scheme 3. Regioselectivity of benzoylation reactions The entire newly... Available at: [Link]

- Google Patents. Method for preparing 2,3-dibromo-5-benzoyl pyrrole.

-

ResearchGate. (PDF) Pyrrole studies. III. The benzoylation of alkylpyrroles. Available at: [Link]

-

ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Available at: [Link]

-

ResearchGate. I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?. Available at: [Link]

-

Varma, R. S., Varma, M., & Chatterjee, A. K. (1993). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Journal of the Chemical Society, Perkin Transactions 1, (8), 999-1000. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a cornerstone in numerous biologically active compounds, and understanding the precise structural features of its halogenated and acylated derivatives is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive analysis of the synthesis and structural elucidation of this target compound, offering insights into the causal reasoning behind the chosen methodologies and a detailed interpretation of the expected analytical data.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental heterocyclic motif present in a wide array of natural products and pharmaceuticals, including well-known drugs like atorvastatin and ketorolac.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of various substituents onto the pyrrole core allows for the fine-tuning of its pharmacological and pharmacokinetic properties. Specifically, halogenation, such as the introduction of a bromine atom, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[4] Furthermore, N-acylation, in this case with a benzoyl group, can influence the molecule's conformation and electronic distribution. A thorough structural analysis of compounds like this compound is therefore essential for advancing our understanding of this important class of molecules.

Synthetic Strategy and Rationale

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a logical and efficient synthetic route can be devised based on established transformations of the pyrrole ring system. The proposed synthesis involves a two-step process starting from the commercially available or readily synthesized methyl 1H-pyrrole-2-carboxylate. This strategy is predicated on the principles of electrophilic aromatic substitution and N-acylation.

Diagram: Proposed Synthetic Workflow

Caption: A two-step synthetic pathway to the target compound.

Step 1: Regioselective Bromination of Methyl 1H-pyrrole-2-carboxylate

The first step involves the selective bromination of the pyrrole ring. The pyrrole nucleus is highly activated towards electrophilic substitution. To achieve monobromination and control the regioselectivity, a mild brominating agent is required.

-

Experimental Rationale: The use of N-bromosuccinimide (NBS) in a non-polar solvent like tetrahydrofuran (THF) at low temperatures is the method of choice for the regioselective bromination of pyrroles.[5] This reagent combination is known to favor substitution at the 2- and 5-positions. Since the 2-position is already substituted, the bromine will be directed to the next most activated position, which is the 3-position in this electron-rich system. Using a stronger brominating agent like elemental bromine could lead to over-bromination and polymerization of the starting material.[5]

-

Protocol:

-

Dissolve methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-bromo-1H-pyrrole-2-carboxylate.

-

Step 2: N-Benzoylation of Methyl 3-bromo-1H-pyrrole-2-carboxylate

The second step is the acylation of the pyrrole nitrogen with a benzoyl group. The NH proton of the pyrrole is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic anion, which then reacts with an acylating agent.

-

Experimental Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that is effective for the deprotonation of the pyrrole nitrogen. The resulting sodium salt of the pyrrole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in an anhydrous aprotic solvent like THF to prevent quenching of the base and the anionic intermediate.

-

Protocol:

-

To a solution of methyl 3-bromo-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add benzoyl chloride (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product, this compound, is purified by silica gel column chromatography.

-

Comprehensive Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Diagram: Key NMR Correlations

Sources

- 1. 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]

An In-depth Technical Guide to Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Physicochemical Properties and Molecular Characteristics

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of the benzoyl, bromo, and methyl carboxylate groups significantly influences its reactivity and potential biological activity. The pyrrole ring system is a common motif in a vast array of natural products and synthetic drugs, valued for its diverse biological activities.[1][2]

A precise understanding of its molecular weight is fundamental for all quantitative experimental work, from reaction stoichiometry to the preparation of solutions for biological assays.

| Property | Value | Source |

| Molecular Formula | C13H10BrNO3 | Calculated |

| Molecular Weight | 308.13 g/mol | Calculated |

| CAS Number | 117918-26-0 | BLDpharm[3] |

Note: The initial search results pointed to "methyl 3-bromo-1H-pyrrole-2-carboxylate"[4][5] and not the N-benzoyl derivative. The molecular weight provided in the table is calculated for the correct N-benzoyl compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a simpler pyrrole derivative. A plausible synthetic route involves the N-benzoylation of a pre-existing brominated pyrrole ester.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: N-Benzoylation

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To a solution of methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine.

-

Addition of Benzoylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) may be observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (2-3 times).

-

Isolation of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Purification Protocol: Column Chromatography

-

Adsorbent: Use silica gel as the stationary phase.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for eluting the product.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound, likely as a solid.

Characterization Workflow

Caption: Standard workflow for the structural characterization of the synthesized compound.

Expected Spectroscopic Data

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyrrole and benzoyl rings, as well as a singlet for the methyl ester protons. The chemical shifts and coupling constants would confirm the substitution pattern.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the benzoyl and ester groups, in addition to the carbons of the aromatic rings.[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (308.13 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

-

Infrared Spectroscopy: The IR spectrum would exhibit strong absorption bands for the carbonyl stretching vibrations of the ketone and ester functional groups.

Applications in Research and Drug Development

Substituted pyrroles are a cornerstone in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][7] The specific combination of functional groups in this compound makes it an attractive scaffold for the synthesis of more complex molecules.

-

Intermediate for Lead Compound Synthesis: This compound can serve as a versatile intermediate. The bromo substituent provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

-

Potential Bioactivity: The benzoyl group and the pyrrole core are present in various biologically active compounds. For instance, benzoyl-substituted heterocycles have been investigated as potential anti-inflammatory agents.[8] The overall structure could be explored for its inhibitory potential against various enzymes or receptors.

The development of novel pyrrole derivatives is an active area of research, with many synthetic strategies and biological evaluations being continuously reported.[6][9][10][11]

Safety and Handling

References

-

PubChem. methyl 3-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

Matrix Fine Chemicals. METHYL 3-BROMO-1H-PYRROLE-2-CARBOXYLATE | CAS 941714-57-4. [Link]

-

PubChem. Methyl pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. [Link]

-

National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

-

ChemSrc. methyl 1-benzyl-3-methyl-pyrrole-2-carboxylate. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

-

The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. [Link]

- Google Patents. CN102584668A - Method for preparing 2,3-dibromo-5-benzoyl pyrrole.

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

-

MDPI. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. 117918-26-0|this compound|BLDpharm [bldpharm.com]

- 4. methyl 3-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 3-BROMO-1H-PYRROLE-2-CARBOXYLATE | CAS 941714-57-4 [matrix-fine-chemicals.com]

- 6. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

- 10. acgpubs.org [acgpubs.org]

- 11. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate" literature review

An In-Depth Technical Guide to Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications

Introduction: The Pyrrole Scaffold and Its Significance